Bis(2-isopropoxyphenyl)phosphine
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Overview
Description
Bis(2-isopropoxyphenyl)phosphine is an organophosphorus compound with the molecular formula C18H23O2P. It is a tertiary phosphine, characterized by the presence of two isopropoxyphenyl groups attached to a phosphorus atom. This compound is used as a ligand in various catalytic reactions, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-isopropoxyphenyl)phosphine can be synthesized through the reaction of 2-isopropoxyphenylmagnesium bromide with chlorophosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
2C9H11OMgBr+PCl3→(C9H11O)2PCl+2MgBrCl
The resulting product, bis(2-isopropoxyphenyl)chlorophosphine, is then treated with a reducing agent such as lithium aluminum hydride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-isopropoxyphenyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphorus atom forms bonds with different substituents.
Coupling Reactions: It is widely used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Heck, Stille, Sonogashira, and Negishi reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium tert-butoxide, and solvents like toluene or dimethylformamide. The reactions typically occur under inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig coupling, the product is an arylamine .
Scientific Research Applications
Bis(2-isopropoxyphenyl)phosphine is used extensively in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It is employed in the development of bioactive compounds and pharmaceuticals.
Medicine: It is used in the synthesis of drug candidates and in medicinal chemistry research.
Industry: It is utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which bis(2-isopropoxyphenyl)phosphine exerts its effects involves its role as a ligand in catalytic reactions. It coordinates with metal centers, stabilizing the reactive intermediates and facilitating the formation of the desired products. The phosphorus atom in the compound acts as a nucleophile, forming bonds with electrophilic metal centers and enhancing the reactivity of the catalytic complex .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bis(2-isopropoxyphenyl)phosphine include:
Triphenylphosphine: A widely used ligand in various catalytic reactions.
Bis(diphenylphosphino)methane: A bidentate ligand used in coordination chemistry.
Bis(diphenylphosphino)ethane: Another bidentate ligand with applications in homogeneous catalysis.
Uniqueness
This compound is unique due to the presence of isopropoxy groups, which provide steric hindrance and influence the electronic properties of the phosphorus atom. This makes it particularly effective in certain catalytic reactions where other ligands may not perform as well .
Properties
IUPAC Name |
bis(2-propan-2-yloxyphenyl)phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23O2P/c1-13(2)19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20-14(3)4/h5-14,21H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPWRRYMXFYATQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1PC2=CC=CC=C2OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23O2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736797 |
Source
|
Record name | Bis{2-[(propan-2-yl)oxy]phenyl}phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202864-41-2 |
Source
|
Record name | Bis{2-[(propan-2-yl)oxy]phenyl}phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1202864-41-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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